

# An In-depth Technical Guide to 2,4-Dibromobenzene-1,3-diol

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## Compound of Interest

Compound Name: 2,4-Dibromobenzene-1,3-diol

Cat. No.: B103109

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of **2,4-Dibromobenzene-1,3-diol**, also known as 2,4-dibromoresorcinol. The document covers its chemical and physical properties, synthesis methodologies, and known biological activities, with a focus on its potential applications in drug development.

## Chemical and Physical Properties

**2,4-Dibromobenzene-1,3-diol** is a halogenated derivative of resorcinol. Its fundamental properties are summarized in the table below.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>4</sub> Br <sub>2</sub> O <sub>2</sub>
Molecular Weight	267.90 g/mol
IUPAC Name	2,4-dibromobenzene-1,3-diol
Synonyms	2,4-Dibromoresorcinol
CAS Number	18011-67-1

Source: PubChem CID 235502[1]

Spectroscopic data is crucial for the identification and characterization of **2,4-Dibromobenzene-1,3-diol**. While specific spectra for this compound are not readily available in the reviewed literature, data for the related compound 1,3-dibromobenzene can be used as a reference for interpreting the spectral features of the aromatic backbone.

Reference Spectroscopic Data for 1,3-Dibromobenzene:

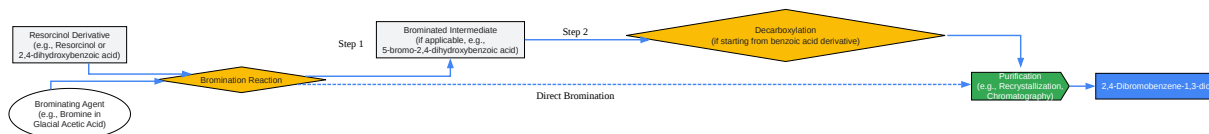
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 89.56 MHz)	<sup>13</sup> C NMR
δ 7.658, 7.410, 7.094 ppm	Data for 1,3-dibromobenzene available in public databases can be used for comparison of the aromatic region.

Note: Specific spectral data for **2,4-Dibromobenzene-1,3-diol** is not available in the cited literature. The data for 1,3-dibromobenzene is provided for reference purposes only.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Synthesis of 2,4-Dibromobenzene-1,3-diol

A detailed, specific protocol for the synthesis of **2,4-Dibromobenzene-1,3-diol** is not explicitly available in the reviewed literature. However, a common method for the synthesis of brominated resorcinols involves the direct bromination of resorcinol or its derivatives. A well-documented procedure for the synthesis of the related compound, 4-bromoresorcinol, provides a strong basis for a potential synthetic route. This method involves the bromination of 2,4-dihydroxybenzoic acid followed by decarboxylation. It is plausible that adjusting the stoichiometry of bromine in this reaction could lead to the formation of 2,4-dibromoresorcinol.[\[8\]](#)

The general workflow for the synthesis of brominated resorcinols can be visualized as follows:



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Caption: Generalized workflow for the synthesis of **2,4-Dibromobenzene-1,3-diol**.

## Experimental Protocol: Synthesis of 4-Bromoresorcinol (Analogous Procedure)

This protocol, adapted from a literature procedure for 4-bromoresorcinol, can serve as a starting point for the synthesis of 2,4-dibromoresorcinol, likely by using two equivalents of bromine.[8]

Materials:

- 2,4-Dihydroxybenzoic acid
- Glacial acetic acid
- Bromine
- Water
- Ether

Procedure:

- Dissolve 2,4-dihydroxybenzoic acid in glacial acetic acid with warming.

- Cool the solution and add a solution of bromine in glacial acetic acid dropwise with stirring.
- Pour the reaction mixture into water to precipitate the brominated benzoic acid derivative.
- Collect the precipitate by filtration and purify by recrystallization from boiling water.
- Reflux the purified brominated benzoic acid in water to effect decarboxylation.
- Extract the resulting 4-bromoresorcinol with ether.
- Evaporate the ether to obtain the product.

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an organic solvent mixture.<sup>[9][10][11][12]</sup> Column chromatography may also be employed for further purification.

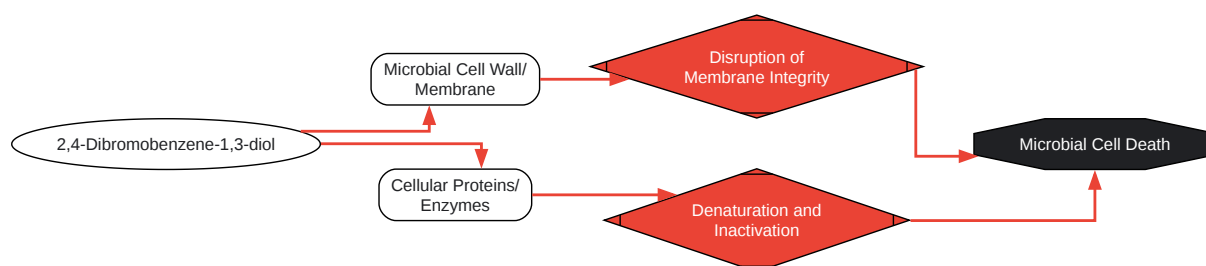
## Biological Activities and Potential in Drug Development

While specific quantitative bioactivity data for **2,4-Dibromobenzene-1,3-diol** is limited in the current literature, the broader class of brominated phenols and resorcinols has demonstrated a wide range of biological activities, suggesting potential therapeutic applications.

### Antimicrobial Activity

Brominated resorcinols have shown promise as antimicrobial agents. For instance, dimers of brominated resorcinols have displayed potent antibacterial and antifungal activities.<sup>[13][14]</sup> One study reported that 6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol) exhibited significant antibacterial activity and also inhibited isocitrate lyase in *Candida albicans*, an important enzyme in the glyoxylate cycle of some pathogens.<sup>[13]</sup> This suggests that the 2,4-dibromoresorcinol monomer could also possess antimicrobial properties. The mechanism of action for phenolic compounds like resorcinol often involves the disruption of microbial cell walls and the denaturation of proteins.<sup>[15]</sup>

The general mechanism of antimicrobial action for phenolic compounds can be illustrated as follows:



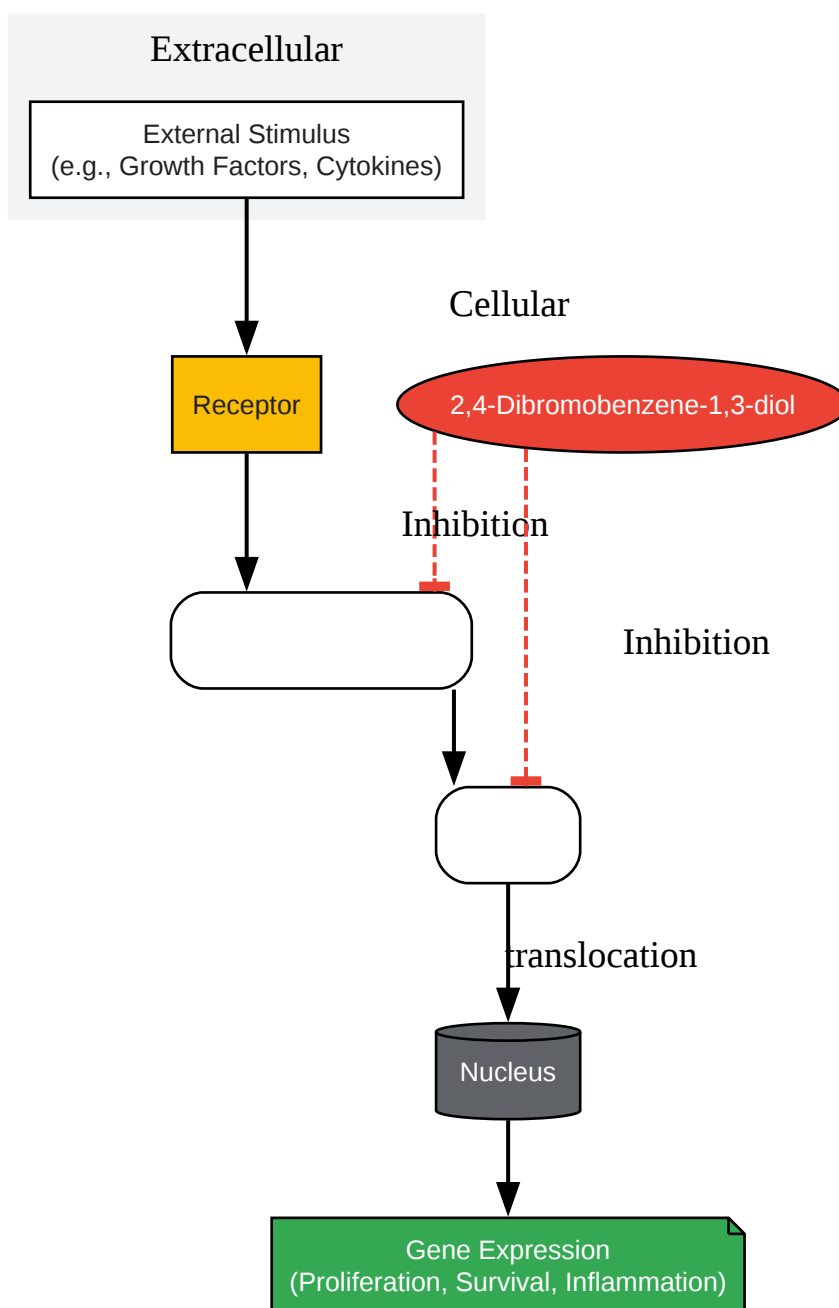
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Caption: Postulated antimicrobial mechanism of action for phenolic compounds.

## Anticancer Activity

Numerous marine-derived bromophenols have been investigated for their anticancer properties.[16] These compounds have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[17][18][19][20] For example, some brominated derivatives have exhibited significant cytotoxicity against breast, lung, colorectal, and prostate adenocarcinoma cell lines.[21] The anticancer activity of these compounds is often attributed to their ability to induce oxidative stress within cancer cells.

A potential signaling pathway that could be modulated by phenolic compounds in cancer cells is the MAPK/NF- $\kappa$ B pathway, which is often dysregulated in cancer and inflammation.



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Caption: Hypothetical modulation of the MAPK/NF- $\kappa$ B signaling pathway by **2,4-Dibromobenzene-1,3-diol**.

## Enzyme Inhibition

Resorcinol and its derivatives are known to interact with various enzymes. For instance, resorcinol itself can inhibit thyroid peroxidases.[22] Furthermore, brominated resorcinol dimers have been shown to inhibit isocitrate lyase.[13] This suggests that **2,4-Dibromobenzene-1,3-diol** could be an inhibitor of various enzymes, a property that is highly relevant in drug development.[6][7][23][24]

The table below summarizes the potential biological activities of **2,4-Dibromobenzene-1,3-diol** based on studies of related compounds.

Biological Activity	Target/Mechanism	Potential Application	Reference Compounds
Antimicrobial	Disruption of cell membrane, protein denaturation, enzyme inhibition (e.g., isocitrate lyase)	Antibacterial and antifungal agents	Brominated resorcinol dimers[13][14]
Anticancer	Induction of apoptosis, inhibition of proliferation, modulation of signaling pathways (e.g., MAPK/NF-κB)	Chemotherapeutic or chemopreventive agents	Marine-derived bromophenols[16][17][21]
Enzyme Inhibition	Inhibition of various enzymes (e.g., peroxidases, isocitrate lyase)	Therapeutic agents for various diseases	Resorcinol, brominated resorcinol dimers[13][22]

## Conclusion

**2,4-Dibromobenzene-1,3-diol** is a halogenated phenolic compound with potential for further investigation in the field of drug development. While specific data on its synthesis, spectral properties, and biological activity are not extensively documented, the available literature on related brominated resorcinols and phenols provides a strong foundation for future research. The synthesis is likely achievable through direct bromination of resorcinol or its derivatives. The

compound is expected to exhibit antimicrobial and anticancer activities, possibly through mechanisms involving membrane disruption, protein denaturation, and modulation of key cellular signaling pathways. Further studies are warranted to fully characterize this compound and elucidate its therapeutic potential.

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